molecular formula C23H23ClFNO3 B11392824 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11392824
M. Wt: 415.9 g/mol
InChI Key: KUTJLNXGOVEHQL-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a furan ring, all connected through a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Fluorophenyl Group: The phenoxy intermediate is then reacted with a fluorinated benzyl halide under basic conditions to introduce the fluorophenyl group.

    Formation of the Furan Intermediate: Separately, a furan ring is functionalized with a suitable leaving group, such as a halide.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the fluorophenyl and furan intermediates under appropriate conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and furan rings

    Reduction: Reduced amide to amine derivatives

    Substitution: Substituted phenoxy derivatives

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLORO-3,5-DIMETHYLPHENOXY)PROPANOIC ACID: A related compound with similar structural features but different functional groups.

    2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-2-METHYLPROPANOL: Another related compound with a hydroxyl group instead of an amide.

Uniqueness

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]PROPANAMIDE is unique due to its combination of a chlorinated phenoxy group, a fluorinated phenyl group, and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23ClFNO3

Molecular Weight

415.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C23H23ClFNO3/c1-15-11-20(12-16(2)22(15)24)29-17(3)23(27)26(14-19-8-6-10-28-19)13-18-7-4-5-9-21(18)25/h4-12,17H,13-14H2,1-3H3

InChI Key

KUTJLNXGOVEHQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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